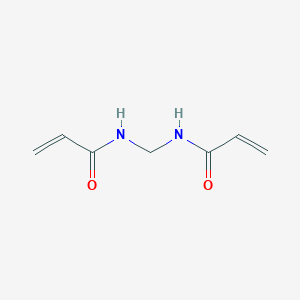

N,N'-Méthylènebisacrylamide

Vue d'ensemble

Description

N,N’-Methylenebisacrylamide: is an organic compound widely recognized for its role as a crosslinking agent in the synthesis of polyacrylamide gels. This compound is crucial in various biochemical applications, particularly in gel electrophoresis, which is used for the separation and analysis of proteins and nucleic acids . Its ability to form stable, intricate network structures makes it a preferred choice in both laboratory and industrial settings .

Applications De Recherche Scientifique

N,N’-Methylenebisacrylamide has extensive applications in scientific research across multiple fields:

Mécanisme D'action

Target of Action

N,N’-Methylenebisacrylamide (MBAm or MBAA), colloquially known as “bis”, is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels . Its primary targets are the acrylamide monomers present in the gel matrix . The compound’s ability to form stable, intricate network structures makes it a preferred choice in laboratories and industrial processes .

Mode of Action

MBAm interacts with its targets, the acrylamide monomers, through a polymerization process . This process involves a complex reaction mechanism where the amide groups of methylenebisamide are converted into acrylamide groups through a nucleophilic substitution reaction . The unique molecular arrangement allows MBAm to form crosslinks between polyacrylamide chains, facilitating the creation of a three-dimensional polymer network .

Biochemical Pathways

The primary biochemical pathway affected by MBAm is the polymerization of acrylamide monomers . This process results in the formation of polyacrylamide gels, which are essential for various biochemical applications, including gel electrophoresis . Gel electrophoresis is a technique used for the separation and analysis of proteins and nucleic acids .

Result of Action

The molecular effect of MBAm’s action is the formation of a three-dimensional network structure within the polyacrylamide gel . This network structure increases the firmness of the gel, making it suitable for applications such as SDS-PAGE and other forms of gel electrophoresis . On a cellular level, the crosslinked gel can be used to separate and analyze proteins and nucleic acids, facilitating advancements in genetic research and molecular biology .

Action Environment

The action of MBAm can be influenced by environmental factors such as temperature and pH . Furthermore, the properties of the resulting gels, such as their crosslink density, can be adjusted to give useful technical properties used in various applications, such as in adhesives, paints, and superabsorbents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebisacrylamide typically involves the reaction between acrylamide and formaldehyde. This reaction is catalyzed by copper (I) chloride and sulfuric acid, yielding N,N’-Methylenebisacrylamide with a yield of 60 to 80% . Another method involves using acrylamide and paraformaldehyde in 1,2-dichloroethane, which upon heating, forms a clear solution from which N,N’-Methylenebisacrylamide crystallizes .

Industrial Production Methods: In industrial settings, the production of N,N’-Methylenebisacrylamide often employs catalytic methods to enhance efficiency and environmental sustainability. Catalysts such as copper (II) complexes containing carboxylate groups have been used to achieve high yields of up to 95% . Advances in synthesis techniques have also focused on solvent-free reactions and the use of environmentally friendly catalysts .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Methylenebisacrylamide undergoes various chemical reactions, including nucleophilic addition, Diels-Alder reactions, and radical copolymerization .

Common Reagents and Conditions:

Nucleophilic Addition: Nucleophiles such as alcohols, amines, or thiols add across the activated vinyl groups of N,N’-Methylenebisacrylamide, forming mono- and disubstituted products.

Diels-Alder Reactions: As a bifunctional electron-poor dienophile, N,N’-Methylenebisacrylamide reacts with electron-rich dienes like cyclopentadiene to form norbornene adducts.

Radical Copolymerization: N,N’-Methylenebisacrylamide can undergo radical copolymerization with acrylic and vinylic monomers such as acrylonitrile and acrylamide, using peroxides, UV light, or redox initiators.

Major Products: The major products formed from these reactions include highly crosslinked gels, which are used in various applications such as adhesives, paints, and superabsorbents .

Comparaison Avec Des Composés Similaires

Acrylamide: Used in similar applications but lacks the crosslinking capability of N,N’-Methylenebisacrylamide.

N,N’-Dimethylacrylamide: Another crosslinking agent but with different properties and applications.

N,N’-Methylenebisacrylamide vs. N,N’-Dimethylacrylamide: While both are used as crosslinking agents, N,N’-Methylenebisacrylamide is preferred for its ability to form more stable and intricate network structures.

Uniqueness: N,N’-Methylenebisacrylamide’s unique ability to form stable, intricate network structures makes it indispensable in the synthesis of polyacrylamide gels, setting it apart from other similar compounds .

Activité Biologique

N,N'-Methylenebisacrylamide (MBAA) is a colorless solid compound widely recognized for its role as a crosslinking agent in the synthesis of polyacrylamides. This article explores its biological activity, including its applications in research, potential toxicity, and effects on biological systems.

N,N'-Methylenebisacrylamide is structurally related to acrylic acids and derivatives. It is primarily used in the preparation of polyacrylamide gels for electrophoresis, particularly in SDS-PAGE, and serves as a crosslinking agent in various polymerization processes. Additionally, it has been utilized in biochemical studies to isolate insoluble proteins like Tau in transgenic mouse models of tauopathy, demonstrating its relevance in neurological research .

1. Toxicity Studies

Research indicates that N,N'-Methylenebisacrylamide exhibits significant toxicity under certain conditions. A study evaluated its developmental toxicity in Swiss mice, revealing that while it was not teratogenic at the tested doses, it caused adverse maternal effects at higher concentrations. The no-observed-adverse-effect level (NOAEL) for maternal toxicity was determined to be 10 mg/kg/day, with developmental NOAEL at 3 mg/kg/day .

| Dose (mg/kg/day) | Maternal Effects | Fetal Effects |

|---|---|---|

| 0 | None | None |

| 3 | None | None |

| 10 | Weight reduction | None |

| 30 | Weight reduction | Increased fetal variations (e.g., extra rib) |

| 180 | Maternal mortality risk | Reduced fetal weight |

2. Genotoxicity and Mutagenicity

The compound has been evaluated for genotoxic effects. In vitro studies indicated that MBAA could induce mutations in bacterial strains, suggesting a potential risk for genetic damage . The mutagenic response was dose-dependent, highlighting the importance of exposure levels when assessing safety.

3. Mechanistic Studies

MBAA's mechanism of action includes its ability to form crosslinked networks that can affect cell behavior. Research has shown that it can influence cellular processes through its interaction with proteins involved in cell signaling and structural integrity. For instance, studies have demonstrated that MBAA can alter the mechanical properties of gels used in cell culture, thereby influencing cell adhesion and proliferation .

Case Study 1: Isolation of Tau Protein

In a significant application of MBAA, researchers utilized it to isolate insoluble Tau protein from transgenic mouse models of tauopathy. This work highlighted the compound's utility in neurological research, particularly concerning Alzheimer's disease .

Case Study 2: Crosslinked Hydrogel Stability

Another study focused on the hydrolytic stability of hydrogels formed with MBAA as a crosslinker. The results indicated that while MBAA-based hydrogels showed good stability under alkaline conditions, they began to decompose over time, which could impact their application in biomedical fields .

Propriétés

IUPAC Name |

N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUHHBKFKCYYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26949-19-9 | |

| Record name | Poly(N,N′-methylenebisacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26949-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025595 | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO] | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.235 at 86 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-26-9 | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylenebisacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenebisacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenediacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDK4RIE19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

365 °F (with decomposition) (NTP, 1992) | |

| Record name | N,N'-METHYLENEBISACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20643 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of MBA?

A1: MBA has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol.

Q2: What spectroscopic data is available for MBA?

A2: Research commonly utilizes techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , ], and Scanning Electron Microscopy (SEM) [, ] to characterize MBA and its derivatives.

Q3: How does MBA contribute to the properties of hydrogels?

A3: MBA acts as a cross-linking agent in hydrogel synthesis, influencing their swelling behavior, mechanical strength, and responsiveness to stimuli like pH and temperature. [, , , , , , , ]

Q4: What is the role of MBA in controlling the morphology of calcium carbonate (CaCO3)?

A4: Studies demonstrate that MBA can be used as an additive to control the crystallization of CaCO3, influencing the resulting polymorph and morphology. For instance, different concentrations of MBA at varying pH levels have been shown to produce multilayer pie or flowerlike morphologies of CaCO3 crystals. []

Q5: How does MBA interact with metal catalysts in hydrogenation reactions?

A5: Research suggests that amido groups, potentially provided by MBA incorporated into a support material, can enhance the activity of palladium catalysts in hydrogenation reactions. This enhancement is linked to a direct interaction between the amido groups and the metal surface. []

Q6: How is computational chemistry used to understand MBA polymerization?

A6: Researchers utilize computational chemistry to calculate reaction rate constants and enthalpies for MBA polymerization, providing insights into the process and aiding in designing tailored microgels. []

Q7: Can computational methods be used to design MBA-based molecularly imprinted polymers (MIPs)?

A7: Yes, computational approaches, such as comparing binding energies between a template molecule and various functional monomers, are used to rationally design MIPs with MBA as the cross-linker. [, ]

Q8: How does the structure of MBA lend itself to its function as a cross-linking agent?

A8: MBA possesses two reactive acrylamide groups that allow it to form bridges between polymer chains, leading to the creation of cross-linked networks. [, , , ]

Q9: Is MBA stable under varying environmental conditions?

A9: While MBA is widely used, its stability can be influenced by factors like pH, temperature, and light exposure. Further research is needed to fully elucidate its stability profile under various conditions. [, , ]

Q10: Are there specific safety considerations regarding the use of MBA?

A10: As with any chemical compound, responsible handling and adherence to safety guidelines are crucial when working with MBA. Consulting the material safety data sheet (MSDS) is essential before handling.

Q11: Are there alternatives to MBA as a cross-linking agent?

A11: Yes, researchers are exploring alternative cross-linkers with potentially improved biodegradability or biocompatibility for specific applications. One example is dimethacrylate-tyrosine-lysine-tyrosine (DMTLT), a hydrolytically degradable cross-linker. []

Q12: How should MBA waste be managed?

A12: Proper disposal of MBA should follow local regulations and guidelines to minimize environmental impact.

Q13: What are some key tools and techniques used in MBA research?

A13: Essential tools and techniques include various polymerization techniques (e.g., free radical polymerization, precipitation polymerization), spectroscopic methods (e.g., FTIR, NMR), microscopic techniques (e.g., SEM, TEM), and computational chemistry software. [, , , , , , , ]

Q14: What fields benefit from research on MBA?

A14: MBA research contributes to advancements in diverse fields including material science, catalysis, drug delivery, environmental remediation, and analytical chemistry. [, , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.